1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
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Overview
Description
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that features a unique combination of benzodiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide or by cyclization of a suitable amino alcohol.
Coupling of Benzodiazole and Azetidine: The benzodiazole and azetidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzodiazole moiety could facilitate binding to biological targets, while the thiophene ring might influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole Derivatives: Compounds like 2-methyl-1H-benzimidazole share the benzodiazole core and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 3-methylthiophene are structurally related and may undergo similar chemical reactions.
Uniqueness
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one is unique due to its combination of benzodiazole, azetidine, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and reactivity patterns not commonly found in simpler analogs.
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-9-10-24-18(13)7-8-19(23)21-11-15(12-21)22-14(2)20-16-5-3-4-6-17(16)22/h3-6,9-10,15H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUPEKPGPYWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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